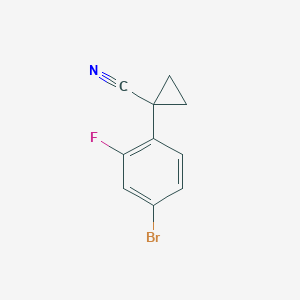

1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVJVGSVWLFBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729888 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749928-88-9 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

An In-depth Technical Guide to the Synthesis of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Abstract

This guide provides a comprehensive technical overview of a robust and scalable method for the , a valuable fluorinated building block in medicinal and agrochemical research. The core of this synthesis is a phase-transfer catalyzed (PTC) cyclopropanation reaction. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding outcome. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile intermediate into their synthetic programs.

Introduction: The Significance of Fluorinated Cyclopropylnitriles

The confluence of a cyclopropane ring and fluorine atoms in a molecular scaffold often imparts desirable pharmacological properties, including enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] The target molecule, 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile, combines three key pharmacophores:

-

A 2-Fluoro-4-bromophenyl group: A common motif in bioactive compounds, offering sites for further functionalization (via the bromine) and metabolic blocking (via the fluorine).

-

A Cyclopropane ring: A rigid, strained ring system that acts as a conformational constraint and a bioisostere for other groups.[3]

-

A Nitrile moiety: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloadditions.

Given its structural attributes, this compound serves as a critical intermediate for constructing more complex molecules in drug discovery pipelines.[4] This guide details an efficient synthesis utilizing a Michael-Initiated Ring Closure (MIRC) reaction under phase-transfer catalysis conditions.[5][6]

Synthetic Strategy: A Phase-Transfer Catalysis Approach

The most direct and efficient route to the target compound involves the cyclopropanation of (4-bromo-2-fluorophenyl)acetonitrile with 1,2-dibromoethane. This transformation is ideally suited for Phase-Transfer Catalysis (PTC), a powerful technique for reacting substances located in different immiscible phases (typically aqueous and organic).[7]

Why Phase-Transfer Catalysis?

The reaction requires a strong base (like sodium hydroxide) to deprotonate the arylacetonitrile, creating a nucleophilic carbanion. However, the base is soluble in the aqueous phase, while the arylacetonitrile and the alkylating agent (1,2-dibromoethane) are soluble in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt, is used to overcome this phase barrier.[8] The catalyst transports the hydroxide anion from the aqueous phase into the organic phase, enabling the deprotonation and subsequent cyclization to occur efficiently.[7]

Reaction Mechanism

The reaction proceeds through a sequential alkylation and intramolecular cyclization mechanism, as detailed below:

-

Anion Exchange: The phase-transfer catalyst (Q⁺X⁻, e.g., Tetrabutylammonium Bromide) exchanges its counter-ion with a hydroxide ion from the aqueous phase.

-

Deprotonation: The catalyst transports the hydroxide ion (OH⁻) into the organic phase, where it deprotonates the acidic α-carbon of (4-bromo-2-fluorophenyl)acetonitrile to form a resonance-stabilized carbanion.

-

First Alkylation (Sₙ2): The carbanion acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane and displacing a bromide ion.

-

Second Deprotonation & Intramolecular Cyclization (Sₙ2): The resulting intermediate is deprotonated again by another hydroxide ion. The newly formed carbanion then undergoes a rapid intramolecular Sₙ2 reaction, attacking the carbon atom bearing the second bromine and closing the three-membered ring to yield the final product.

Caption: High-level workflow for the synthesis.

Caption: Mechanism of PTC cyclopropanation.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adherence to all local safety regulations and the use of appropriate personal protective equipment (PPE) is mandatory.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (molar eq.) |

| (4-bromo-2-fluorophenyl)acetonitrile | 133221-41-9 | 214.04 | - | 1.0 |

| 1,2-Dibromoethane | 106-93-4 | 187.86 | - | 1.2 |

| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | - | 0.05 |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 50% (w/w) in H₂O | 3.0 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | For extraction |

| Brine (Saturated NaCl solution) | - | - | Saturated | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying |

| Silica Gel | 7631-86-9 | - | 60 Å, 230-400 mesh | For chromatography |

| Ethyl Acetate/Hexanes | - | - | - | For chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add (4-bromo-2-fluorophenyl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq).

-

Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq), to the flask.

-

Initiation: Begin vigorous stirring (approx. 500-700 RPM) to ensure efficient mixing between the phases.

-

Base Addition: Slowly add the 50% aqueous sodium hydroxide solution (3.0 eq) dropwise via the dropping funnel over 30-45 minutes. Monitor the internal temperature and use an ice-water bath to maintain it between 20-30°C, as the reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting arylacetonitrile is consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction by adding 100 mL of cold deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (2 x 50 mL) to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will be a viscous oil or a semi-solid. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80) as the eluent.

-

Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile as a solid or oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Field-Proven Insights & Troubleshooting

-

Efficacy of Stirring: The rate of a phase-transfer catalyzed reaction is often dependent on the interfacial area between the two phases. Therefore, vigorous and efficient stirring is paramount to achieving a good yield in a reasonable time.

-

Controlling Exothermicity: The deprotonation and alkylation steps are exothermic. Uncontrolled temperature can lead to side reactions, including the hydrolysis of the nitrile group or the formation of polymeric byproducts. Slow, dropwise addition of the base and external cooling are critical for success.

-

Choice of Catalyst: While TBAB is a cost-effective and reliable catalyst, other quaternary ammonium or phosphonium salts can also be used. The choice may depend on the specific scale and desired reaction kinetics. In some cases, crown ethers can also be effective but are generally more expensive.[5]

-

Incomplete Reaction: If the reaction stalls, it may be due to insufficient base or catalyst deactivation. Adding a small additional portion of the catalyst and base may help drive the reaction to completion.

-

Purification Challenges: The product has moderate polarity. Careful selection of the eluent system for column chromatography is necessary to separate it from unreacted 1,2-dibromoethane and any nonpolar byproducts.

Conclusion

The via phase-transfer catalyzed cyclopropanation is a highly efficient, scalable, and reliable method. By understanding the underlying mechanism and carefully controlling key experimental parameters such as temperature and mixing, researchers can readily access this valuable building block. This guide provides the necessary framework for the successful implementation of this protocol, enabling further exploration in the fields of drug discovery and materials science.

References

- 1. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

A Methodological Guide to the Structural Elucidation of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive methodological framework for the structural characterization of the novel compound 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile, a molecule of significant interest in synthetic and medicinal chemistry. While specific spectral data for this compound is not publicly available at the time of this writing, this document serves as an expert guide for researchers, scientists, and drug development professionals on the essential analytical techniques required for its definitive structural elucidation. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), outlining detailed experimental protocols and data interpretation strategies. This guide is designed to be a self-validating system, ensuring that the described methodologies, when applied, will yield unambiguous and reliable structural information.

Introduction: The Significance of Structural Verification

The molecule 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile (Figure 1) presents a unique combination of chemical functionalities: a halogenated aromatic ring, a strained cyclopropane motif, and a nitrile group. This intricate architecture suggests potential applications in various fields, including agrochemicals and pharmaceuticals, where such scaffolds are often explored for their biological activity.

Accurate structural determination is the bedrock of all subsequent research and development. It ensures the integrity of biological data, informs structure-activity relationship (SAR) studies, and is a critical component of regulatory submissions. This guide, therefore, emphasizes not just the acquisition of data, but the rigorous interpretation and validation of that data.

Figure 1: Chemical Structure of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile, a suite of NMR experiments is necessary for a comprehensive analysis.

Experimental Protocol: NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the compound's solubility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Recommended NMR Experiments:

-

¹H NMR (Proton NMR): To identify the number and chemical environment of protons.

-

¹³C NMR (Carbon NMR): To determine the number and types of carbon atoms (e.g., sp², sp³, quaternary).

-

¹⁹F NMR (Fluorine NMR): Crucial for observing the fluorine atom and its couplings.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different molecular fragments.

-

Diagram 1: NMR Experimental Workflow

Caption: A streamlined workflow for NMR data acquisition and analysis.

Predicted Spectral Data and Interpretation

While the actual spectra are not available, we can predict the expected NMR signatures based on the known chemical structure. This exercise is crucial for guiding the interpretation of the experimental data once it is acquired.

Table 1: Predicted ¹H NMR Data for 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | m | 3H | Aromatic protons | The aromatic protons will be in a complex splitting pattern due to coupling with each other and with the fluorine atom. |

| ~ 1.5 - 2.0 | m | 4H | Cyclopropane protons | The diastereotopic protons of the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal couplings. |

Table 2: Predicted ¹³C NMR Data for 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 (d) | C-F | The carbon directly attached to the highly electronegative fluorine will be significantly downfield and will appear as a doublet due to one-bond C-F coupling. |

| ~ 130 - 140 | Aromatic carbons | Multiple signals are expected in the aromatic region. |

| ~ 120 | C-Br | The carbon bearing the bromine will be in the aromatic region. |

| ~ 118 | C≡N | The nitrile carbon typically appears in this region. |

| ~ 30 - 40 | Quaternary cyclopropane carbon | The sp³ quaternary carbon of the cyclopropane ring. |

| ~ 15 - 25 | CH₂ of cyclopropane | The methylene carbons of the cyclopropane ring. |

¹⁹F NMR: A single resonance is expected, likely appearing as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential for obtaining accurate mass measurements.

Ionization Technique:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. The compound may be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Electron Ionization (EI): A hard ionization technique that induces significant fragmentation, providing a characteristic "fingerprint" of the molecule.

Data Acquisition:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

Predicted Mass Spectrum and Fragmentation

The molecular formula of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is C₁₀H₇BrFN. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)]⁺ | 238.9746 |

| [M(⁸¹Br)]⁺ | 240.9725 |

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

An In-depth Technical Guide to the Crystal Structure of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile: A Prospective Analysis

Abstract

This technical guide provides a comprehensive, prospective analysis of the crystal structure of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile, a compound of significant interest in medicinal chemistry and drug development. In the absence of a published crystal structure, this document outlines a robust, field-proven methodology for its determination, from synthesis and single-crystal growth to advanced X-ray diffraction analysis and structure refinement. By examining the crystallographic data of analogous structures, we present a hypothesized structural model, detailing expected molecular geometry, packing, and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical experimental framework and a forward-looking discussion on the structural insights that will be gained upon its successful elucidation.

Introduction: The Significance of Structural Elucidation

The three-dimensional arrangement of atoms in a molecule is fundamental to its physicochemical properties and, in the context of pharmacology, its biological activity. For novel molecular entities like 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile, a detailed understanding of its solid-state structure is a critical component of the drug development pipeline. This compound, featuring a halogenated phenyl ring, a strained cyclopropane moiety, and a polar nitrile group, presents a unique combination of functionalities that are likely to govern its crystal packing and, consequently, its solubility, stability, and bioavailability.

The determination of the crystal structure through single-crystal X-ray diffraction (SCXRD) provides unequivocal proof of molecular connectivity, stereochemistry, and conformation.[1][2][3][4] Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-stacking, which dictate the supramolecular architecture of the crystalline solid.[1] These insights are invaluable for understanding polymorphism, designing stable formulations, and optimizing ligand-receptor interactions in structure-based drug design.

This guide, therefore, serves as a comprehensive roadmap for the crystallographic community to undertake the structural analysis of this promising molecule.

Prospective Crystallographic Analysis: A Hypothetical Model

Based on an analysis of structurally related compounds found in the Cambridge Structural Database (CSD), we can predict some key features of the crystal structure of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile.[5][6][7][8][9] The presence of a bromine atom suggests the possibility of halogen bonding, while the nitrile group can act as a hydrogen bond acceptor. The fluorophenyl ring may participate in π-π stacking or C-H···π interactions. The relative orientation of the phenyl and cyclopropane rings will be of particular interest, as it influences the overall molecular shape.

Table 1: Predicted Crystallographic Data for 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

| Parameter | Predicted Value | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁/c or Pca2₁ | Centrosymmetric or non-centrosymmetric space groups are both plausible. |

| a (Å) | 8 - 12 | Based on typical cell dimensions for similar sized molecules. |

| b (Å) | 10 - 15 | Based on typical cell dimensions for similar sized molecules. |

| c (Å) | 12 - 18 | Based on typical cell dimensions for similar sized molecules. |

| α (°) | 90 | For monoclinic and orthorhombic systems. |

| β (°) | 90 - 110 | Variable for the monoclinic system. |

| γ (°) | 90 | For monoclinic and orthorhombic systems. |

| V (ų) | 1200 - 2000 | Estimated from the molecular volume. |

| Z | 4 or 8 | Number of molecules in the unit cell. |

| Key Intermolecular Interactions | Halogen bonding (Br···N), C-H···F, C-H···π, π-π stacking | Based on the functional groups present in the molecule. |

Experimental Workflow: A Step-by-Step Guide

The successful determination of the crystal structure hinges on a meticulously executed experimental plan. The following sections detail the necessary steps, from obtaining the material to the final structural analysis.

Synthesis and Purification

A scalable and reproducible synthesis route is the first critical step. Based on literature precedents for similar 1-aryl-1-cyanocyclopropanes, a plausible synthetic route is outlined below.

Protocol 1: Synthesis of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

-

Reaction Setup: To a solution of (4-bromo-2-fluorophenyl)acetonitrile in a suitable aprotic solvent (e.g., THF or DME), add a strong base (e.g., NaH or LDA) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Cyclopropanation: To the resulting anion, add 1,2-dibromoethane dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in a crystallographic study.[10][11][12][13] A systematic screening of crystallization conditions is essential.

Protocol 2: Single Crystal Growth

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.[10][11][14]

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.[12][13]

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.[1][3][4]

Protocol 3: Data Collection

-

Crystal Selection and Mounting: Select a well-formed, clear crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a goniometer head.

-

Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Devise a data collection strategy to measure the intensities of a large number of unique reflections with good coverage of the reciprocal space. This typically involves collecting a full sphere or hemisphere of data.

-

Data Integration and Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The final stage involves solving the crystal structure from the processed diffraction data.[15][16][17][18][19]

Protocol 4: Structure Solution and Refinement

-

Structure Solution: Use direct methods or Patterson methods, as implemented in software packages like SHELXT or SIR, to obtain an initial model of the crystal structure.

-

Structure Refinement: Refine the initial model against the experimental data using full-matrix least-squares methods, typically with software such as SHELXL or Olex2.[15][16][17][18][19] This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in calculated positions and refine them using appropriate models.

-

Validation: Validate the final crystal structure using tools like PLATON or the validation tools within Olex2 to check for missed symmetry, geometric outliers, and other potential issues. The final structure should have low R-factors (R1 and wR2) and a goodness-of-fit (GooF) value close to 1.

Anticipated Structural Insights and Implications

The successful determination of the crystal structure of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile will provide a wealth of information. The precise bond lengths and angles will reveal any strain in the cyclopropane ring and potential electronic effects of the substituents on the phenyl ring. The analysis of intermolecular interactions will be crucial for understanding the solid-state properties of the compound. For instance, the presence of strong halogen or hydrogen bonds could indicate a higher melting point and lower solubility. Furthermore, the determined conformation of the molecule in the solid state will serve as a valuable starting point for computational studies, such as molecular docking simulations, to predict its binding mode to biological targets. This structural information will ultimately guide further optimization of this class of compounds in drug discovery programs.

Conclusion

This technical guide has presented a comprehensive, prospective framework for the determination and analysis of the crystal structure of 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile. By following the detailed experimental protocols and leveraging the predictive power of crystallographic databases, researchers can confidently undertake the structural elucidation of this and other novel small molecules. The resulting structural insights will be instrumental in advancing our understanding of its chemical behavior and will undoubtedly accelerate its development as a potential therapeutic agent.

References

-

Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]

-

MIT IS&T. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

Ithaca College. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

UMass Dartmouth Claire T. Carney Library. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Florence, A. J., & Shankland, N. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1774–1787. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Retrieved from [Link]

-

Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339–341. Retrieved from [Link]

-

ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

-

ResearchGate. (n.d.). OLEX2 – a complete package for molecular crystallography. Retrieved from [Link]

-

OlexSys. (n.d.). Olex2. Retrieved from [Link]

-

OlexSys. (n.d.). Overview. Retrieved from [Link]

Sources

- 1. rigaku.com [rigaku.com]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excillum.com [excillum.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 6. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 7. Cambridge Structural Database | Ithaca College [ithaca.edu]

- 8. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 9. Cambridge Structural Database | DCC [dcc.ac.uk]

- 10. Recrystallization [sites.pitt.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 14. Home Page [chem.ualberta.ca]

- 15. researchgate.net [researchgate.net]

- 16. imserc.northwestern.edu [imserc.northwestern.edu]

- 17. researchgate.net [researchgate.net]

- 18. Olex2 | OlexSys [olexsys.org]

- 19. Overview | OlexSys [olexsys.org]

An In-depth Technical Guide to the Reactivity of the Bromo-Fluorophenyl Group on a Cyclopropane Scaffold

Introduction: A Privileged Scaffold in Modern Chemistry

The bromo-fluorophenyl group, when appended to a cyclopropane ring, represents a fascinating and synthetically valuable structural motif. This guide delves into the nuanced reactivity of this scaffold, a cornerstone in the design of novel therapeutics and advanced materials. The interplay between the electronically distinct halogen substituents (Br and F) and the unique steric and electronic contributions of the cyclopropyl moiety creates a rich chemical landscape. Understanding this landscape is paramount for researchers, scientists, and drug development professionals seeking to leverage this scaffold for molecular innovation.

In medicinal chemistry, the cyclopropyl group is often used as a versatile substituent capable of modulating a molecule's physicochemical and pharmacological properties.[1] Its rigid structure can improve metabolic stability and binding affinity, while its unique electronic nature, often described as having partial double-bond character, allows for fine-tuning of a molecule's electronic profile.[1][2][3] The bromo-fluorophenyl component provides two key handles for synthetic diversification: the bromine atom, a prime substrate for cross-coupling reactions, and the fluorine atom, a powerful modulator of electronic properties and a potential site for nucleophilic aromatic substitution.

This guide will provide a comprehensive analysis of the factors governing the reactivity of this scaffold, explore its participation in key chemical transformations with field-proven insights, and offer detailed experimental protocols to empower your research endeavors.

Part 1: The Electronic and Steric Landscape

The reactivity of the bromo-fluorophenyl-cyclopropane system is not merely the sum of its parts. It is a complex interplay of inductive effects, resonance, and steric hindrance.

The Influence of the Cyclopropyl Group

The three-membered cyclopropane ring is far from being a simple alkyl substituent. Its significant ring strain results in C-C bonds with high p-character, allowing it to act as a π-electron donor through conjugation with the adjacent aromatic ring.[2] This "pseudo-unsaturated" character is crucial; it can donate electron density into the phenyl ring, influencing the rates and regioselectivity of subsequent reactions.[2][3]

Key Electronic Parameters of the Cyclopropyl Group:

| Parameter | Value | Description |

| Hammett Constant (σp) | -0.21 | Indicates a significant electron-donating effect via resonance when positioned para to a reactive center.[2] |

| Hammett Constant (σm) | -0.07 | Shows a weaker, primarily inductive, electron-donating effect from the meta position.[2] |

| Taft Steric Parameter (Es) | -0.63 | Quantifies the steric bulk, which can influence access to adjacent positions on the phenyl ring.[2] |

This electron-donating nature generally makes the aromatic ring more electron-rich, which can impact reactions like palladium-catalyzed cross-couplings.

The Role of the Halogen Substituents

The fluorine and bromine atoms exert powerful, and often opposing, electronic effects:

-

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect is critical in activating the aromatic ring for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group.[4][5]

-

Bromine: While also inductively withdrawing, bromine's primary role in this scaffold is that of a versatile leaving group and a key participant in a wide array of palladium-catalyzed cross-coupling reactions.[6] The C-Br bond is the primary site for transformations that build molecular complexity.

The regiochemical arrangement of these three groups—cyclopropyl, fluoro, and bromo—is the ultimate determinant of the molecule's reactivity profile. For instance, a para-cyclopropyl group will enhance the electron density of the ring, potentially accelerating the oxidative addition step in some cross-coupling reactions at a distal C-Br bond. Conversely, a fluorine atom positioned ortho to the bromine can activate it for SNAr under the right conditions.

Caption: Primary reaction pathways for the bromo-fluorophenyl-cyclopropane scaffold.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is the most synthetically versatile site on the scaffold, serving as the electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust methods for forming biaryl structures or introducing alkyl groups.[7] For the bromo-fluorophenyl-cyclopropane substrate, this allows for the introduction of a vast array of aryl, heteroaryl, or alkyl fragments.

Causality in Protocol Design:

-

Catalyst Choice: The electron-donating cyclopropyl group can make the aryl bromide more electron-rich, potentially slowing the initial oxidative addition step. Therefore, catalyst systems employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often preferred as they promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition.[8]

-

Base Selection: The base (e.g., K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step, forming the reactive boronate species. The choice of base can depend on the stability of the boronic acid partner and the solvent system.[9]

-

Solvent System: Biphasic systems like toluene/water or dioxane/water are common, facilitating the interaction of both the organic-soluble aryl halide and the often water-soluble inorganic base and boronate salt.[9]

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#FBBC05"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; pd2_complex [label="Ar-Pd(II)L₂(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; boronate [label="R-B(OR)₃⁻", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base (e.g., K₃PO₄)", shape=cds, fillcolor="#F1F3F4"]; boronic_acid [label="R-B(OH)₂", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_r_complex [label="Ar-Pd(II)L₂(R)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; product [label="Ar-R", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; arbr [label="Ar-Br\n(Substrate)", shape=cds, fillcolor="#F1F3F4"];

// Edges pd0 -> oxidative_addition [label=""]; arbr -> oxidative_addition [color="#5F6368"]; oxidative_addition -> pd2_complex [color="#5F6368"]; pd2_complex -> transmetalation [color="#5F6368"]; boronic_acid -> boronate [label=" + OH⁻", style=dashed, color="#5F6368"]; base -> boronate [style=invis]; boronate -> transmetalation [color="#5F6368"]; transmetalation -> pd2_r_complex [color="#5F6368"]; pd2_r_complex -> reductive_elimination [color="#5F6368"]; reductive_elimination -> product [color="#5F6368"]; reductive_elimination -> pd0 [label=" Catalyst\n Regeneration", color="#5F6368"]; } }

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the bromo-fluorophenyl-cyclopropane substrate (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[10][11] This reaction couples the aryl bromide with a primary or secondary amine.[12]

Causality in Protocol Design:

-

Ligand Selection: The choice of ligand is critical and often substrate-dependent. For sterically hindered amines or electron-rich aryl bromides, highly active biarylphosphine ligands (e.g., Josiphos, BrettPhos) are often necessary to achieve good yields.[13]

-

Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine without competing as a nucleophile.[10]

-

Ammonia Surrogates: For the synthesis of primary anilines, direct coupling with ammonia can be challenging. Ammonia surrogates like benzophenone imine or lithium bis(trimethylsilyl)amide are often used.[12]

Quantitative Data Summary: Typical Buchwald-Hartwig Conditions

| Parameter | Typical Range | Rationale |

| Pd Precatalyst | 1-5 mol% | Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[13] |

| Ligand | 1.2 - 2.0 equiv (rel. to Pd) | Bulky, electron-rich phosphines are preferred. |

| Base | 1.2 - 2.0 equiv | NaOtBu, K₃PO₄, or Cs₂CO₃. |

| Temperature | 80 - 120 °C | Dependent on substrate reactivity. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |

Sonogashira Coupling: Accessing Alkynylated Aromatics

The Sonogashira coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to important intermediates and functional materials.[14]

Causality in Protocol Design:

-

Catalyst System: The classic Sonogashira reaction uses a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

-

Copper-Free Conditions: Concerns over copper toxicity and homocoupling of the alkyne have led to the development of copper-free Sonogashira protocols. These often require more reactive palladium catalysts and specific ligands.[15]

-

Steric Effects: Electron-rich and sterically demanding aryl bromides, such as those with ortho substituents, may require higher catalyst loadings and more robust ligands to achieve efficient coupling.[16][17][18]

Part 3: Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling at the C-Br bond, SNAr presents an alternative pathway for functionalization, particularly when the fluorine and bromine atoms are appropriately positioned relative to each other.[19]

An SNAr reaction requires an electron-poor aromatic ring and a good leaving group.[4][20] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[20]

Key Requirements for SNAr on this Scaffold:

-

Activating Group: The fluorine atom, with its strong -I effect, can act as an activating group if it is positioned ortho or para to the bromine (the leaving group). This positioning allows for the stabilization of the negative charge in the Meisenheimer complex through resonance.[20]

-

Strong Nucleophile: A potent nucleophile (e.g., alkoxides, thiolates, amines) is required to attack the electron-deficient ring.

-

Leaving Group: Bromine is a competent leaving group in this context. Interestingly, under forcing conditions or with specific substitution patterns, fluorine itself can be displaced, a testament to its ability to stabilize the rate-determining addition step.[5]

// Nodes Start [label="Ar-Br (F at o/p pos.)\n+ Nu⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Nucleophilic Attack\n(Rate-Determining Step)", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="Loss of Leaving Group\n(Fast)", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Product [label="Ar-Nu\n+ Br⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Meisenheimer [color="#5F6368"]; Meisenheimer -> Step2 [label=" Restores\n Aromaticity", color="#5F6368"]; Step2 -> Product [color="#5F6368"]; } }

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Part 4: Ortho-Lithiation Strategies

The fluorine atom can also serve as a directed metalation group (DMG), enabling regioselective deprotonation at the adjacent ortho position using strong organolithium bases.[21] This creates a powerful aryllithium nucleophile that can be trapped with various electrophiles.

Causality in Protocol Design:

-

Base Selection: Strong, hindered bases like lithium diisopropylamide (LDA) or n-butyllithium in the presence of an additive like TMEDA are typically used.

-

Regioselectivity: Deprotonation will occur selectively at a position adjacent to the fluorine atom.[22] If both positions ortho to the fluorine are available, the most acidic proton (often influenced by other substituents) will be removed.

-

Competition: A key challenge is potential lithium-halogen exchange at the C-Br bond, which can compete with deprotonation. This is often temperature-dependent, with lower temperatures (-78 °C) favoring the kinetically faster deprotonation.

Exemplary Protocol: Directed Ortho-Lithiation and Quench

-

Setup: To a flame-dried flask under argon at -78 °C, add a solution of the bromo-fluorophenyl-cyclopropane substrate in an anhydrous ether solvent (e.g., THF).

-

Deprotonation: Slowly add a solution of LDA or s-BuLi (1.1 equiv) and stir for 1-2 hours at -78 °C.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., DMF, an aldehyde, CO₂) and allow the reaction to slowly warm to room temperature.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

-

Purification: Dry, concentrate, and purify the product via standard methods.

Conclusion

The bromo-fluorophenyl-cyclopropane scaffold is a testament to the power of synergistic functionality in molecular design. The cyclopropyl group's unique electronic and steric profile, combined with the distinct reactivities of the C-Br and C-F bonds, provides chemists with a versatile platform for innovation. The primary reactive handle is the C-Br bond, which undergoes a host of reliable palladium-catalyzed cross-coupling reactions to build molecular complexity. Concurrently, the fluorine atom serves as a powerful electronic modulator, a handle for directed ortho-lithiation, and an activator for nucleophilic aromatic substitution. A thorough understanding of the interplay between these components, as detailed in this guide, is essential for unlocking the full synthetic potential of this privileged structural motif in the pursuit of next-generation pharmaceuticals and materials.

References

- The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide. (2025). Benchchem.

- How does the cyclopropyl group influence conjugation and aromaticity? (2017). Chemistry Stack Exchange.

- Unraveling the Electronic Influence of the Cyclopropyl Group: A Comput

- Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of Organic Chemistry, 73(19), 7481–7485.

- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.

- Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.

- Ayub, R., Papadakis, R., Jorner, K., Zietz, B., & Ottosson, H. (2017).

- Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Journal of Organic Chemistry, 77(6), 2798-807.

- Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.

- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012).

- Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal.

- 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis. (n.d.). ChemicalBook.

- Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2006).

- nucleophilic aromatic substitution: Topics by Science.gov. (n.d.). Science.gov.

- Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.

- Fuchs, R., & Bloomfield, J. J. (1959). TRANSMISSION OF ELECTRONIC EFFECTS BY THE CYCLOPROPANE RING. RATES OF ALKALINE HYDROLYSIS OF SOME ETHYL p-SUBSTITUTED 2-PHENYLCYCLOPROPANECARBOXYLATES. Journal of the American Chemical Society.

- Buchwald–Hartwig amin

- Nucleophilic arom

- Directed (ortho) Metallation. (n.d.). University of California, Irvine.

- Molander, G. A., & Cavalcanti, L. N. (2010).

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.

- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Suzuki reaction. (n.d.). Wikipedia.

- Buchwald-Hartwig Amin

- 1-Bromo-4-fluorobenzene. (n.d.). Wikipedia.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (n.d.). Benchchem.

- Roe, A., & Hawkins, G. F. (1966). 1-bromo-2-fluorobenzene. Organic Syntheses Procedure.

- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.

- 1-Bromo-4-cyclopropyl-2-fluorobenzene. (n.d.). AOBChem USA.

- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400.

- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes.

- Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.

- Directed ortho metal

- Hart, H., & Curtis, O. E. (1956). cyclopropylbenzene. Organic Syntheses Procedure.

- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. PubMed.

- Why does cyclopropane react with bromine? (2014). Chemistry Stack Exchange.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 15. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 22. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

electronic properties of functionalized cyclopropanes

An In-Depth Technical Guide to the Electronic Properties of Functionalized Cyclopropanes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of enduring fascination and practical utility, stands as the smallest carbocycle, defined by significant ring strain and unique electronic characteristics.[1] Its rigid, three-dimensional structure and distinctive electronic nature—intermediate between that of an alkane and an alkene—make it an invaluable scaffold in medicinal chemistry and materials science.[2][3] Functionalization of this ring provides a powerful tool to modulate molecular properties, including metabolic stability, receptor binding affinity, lipophilicity, and chemical reactivity.[4][5] This guide provides a comprehensive exploration of the core electronic principles governing functionalized cyclopropanes. We will dissect the foundational bonding models, analyze the profound impact of substituent effects, detail key experimental and computational protocols for their characterization, and contextualize these properties within the landscape of modern drug discovery.

The Unique Bonding of the Cyclopropane Ring: Beyond Simple Sigma Bonds

The exceptional properties of cyclopropane stem from its strained 60° internal bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbon.[6] This geometric constraint forces a rehybridization of the carbon orbitals, leading to C-C bonds with enhanced p-character and exocyclic C-H bonds with greater s-character.[2][5] This arrangement results in weaker, outwardly bent C-C bonds, often termed "banana bonds," which imbue the ring with properties reminiscent of a π-system.[7] Two primary models, the Coulson-Moffitt and the Walsh models, provide complementary frameworks for understanding this electronic structure.

The Coulson-Moffitt "Bent Bond" Model

Proposed by Coulson and Moffitt, this model maintains the concept of sp³ hybridization but describes the C-C bonds as being formed by the overlap of these orbitals at an angle external to the internuclear axis.[7][8] This outward curvature, creating the "banana bond," reduces the inter-orbital angle to a more manageable ~104° while accounting for the poor orbital overlap and inherent weakness of the C-C bonds.[7] This model effectively explains the high ring strain (27.5 kcal mol⁻¹) and the propensity of cyclopropane to undergo ring-opening reactions.[2][6]

The Walsh Orbital Model

In contrast, the Walsh model proposes sp² hybridization for the carbon atoms.[9] Each carbon uses two sp² orbitals to form bonds with exocyclic substituents (e.g., hydrogen) and one p orbital directed towards the center of the ring.[8] The three inwardly directed p orbitals combine to form a set of three molecular orbitals. The remaining three sp² orbitals (one from each carbon) are directed along the perimeter of the ring and combine to form another set of three molecular orbitals.

The resulting molecular orbitals are of particular importance: a low-energy A₁' orbital and a pair of degenerate, higher-energy E' orbitals, often referred to as ωS (symmetric) and ωA (antisymmetric).[10][11] These degenerate E' orbitals are the highest occupied molecular orbitals (HOMOs) of cyclopropane and possess significant π-character. It is these "Walsh orbitals" that are primarily responsible for the cyclopropyl group's ability to engage in conjugation with adjacent π-systems and vacant p-orbitals.[9][11] For interpreting spectroscopic data and substituent effects, the Walsh model is particularly powerful.[10][11]

The Electronic Influence of Functionalization

Attaching substituents to the cyclopropane ring profoundly alters its electronic landscape. The effects can be broadly categorized as inductive (through-sigma bonds) and conjugative (through-space or through-bond π-type interactions), with the unique nature of the cyclopropane ring acting as a powerful transducer of these effects.

Inductive vs. Conjugative Effects

-

Inductive Effects (σ-withdrawal/donation): Electronegative substituents, such as fluorine or oxygen, pull electron density away from the ring through the C-substituent sigma bond.[12] This effect is generally ring-destabilizing. Conversely, electropositive groups can donate electron density.

-

Conjugative Effects (π-donation/acceptance): The Walsh orbitals of the cyclopropane ring can overlap with the orbitals of an adjacent substituent. π-acceptor groups (e.g., -C=O, -NO₂, -CN, phenyl) align to maximize overlap with the high-lying E' orbitals, withdrawing electron density and leading to specific geometric changes, such as the shortening of the distal C-C bond and lengthening of the two adjacent bonds.[13] This interaction is maximized when the plane of the π-system bisects the cyclopropane ring.[13]

Case Study: The Complex Effects of Fluorination

Fluorine, being the most electronegative element, is a popular substituent in drug design. Its effects on a cyclopropane ring are a classic example of competing electronic forces.[12]

-

Inductive Withdrawal: Fluorine's powerful inductive effect withdraws electron density, which generally destabilizes the strained ring.[12]

-

Hyperconjugation: In gem-difluorinated systems (CF₂), a powerful stabilizing interaction occurs. This is an anomeric-like hyperconjugative effect where a lone pair from one fluorine atom (nF) donates into the antibonding orbital of the adjacent C-F bond (σ*CF).[14] This donation significantly stabilizes the molecule, often overriding the inductive destabilization.

This interplay allows for fine-tuning of molecular properties. For instance, the strategic placement of fluorine can alter the polarity and electrostatic potential of the molecule, creating unique interaction sites for protein binding or influencing crystal packing.[14][15]

Table 1: Calculated Effects of Fluorination on Cyclopropane Stability Note: Data derived from quantum-chemical calculations. Negative values indicate a thermodynamically favorable formation.

| Compound | Substitution Pattern | Relative Formation Enthalpy (kcal/mol) | Key Electronic Interaction |

| Monofluorocyclopropane | Single F | -15.8 | Inductive withdrawal |

| 1,1-Difluorocyclopropane | Geminal | -39.1 | Strong nF → σ*CF hyperconjugation |

| trans-1,2-Difluorocyclopropane | Vicinal | -28.5 | Competing inductive effects |

| cis-1,2-Difluorocyclopropane | Vicinal | -25.4 | Dipole-dipole repulsion |

| all-cis-1,2,3-Trifluorocyclopropane | Trisubstituted | +3.1 | Significant dipole repulsion |

(Data conceptualized from findings in sources[12][14])

Experimental and Computational Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential to fully elucidate the electronic properties of a novel functionalized cyclopropane.

Key Experimental Probes

-

Photoelectron Spectroscopy (PES): This technique directly measures the ionization energies of valence electrons, providing direct experimental insight into the molecular orbital energy levels.[10][11] The energies of the Walsh orbitals and how they are shifted by functionalization can be observed, confirming the nature of substituent-ring interactions.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The chemical shifts of the cyclopropyl carbons are highly sensitive to the electronic environment. Electron-withdrawing groups cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift.

-

¹JCH Coupling Constants: The one-bond carbon-hydrogen coupling constant is proportional to the s-character of the C-H bond. As substituents alter the ring's hybridization, ¹JCH values change, providing a quantitative measure of these electronic perturbations.

-

-

X-ray Crystallography: Provides high-precision data on bond lengths and angles. As predicted by theory, conjugative interactions with π-acceptors lead to a measurable and systematic asymmetry in the cyclopropane C-C bond lengths, which can be precisely quantified.[13]

Computational Chemistry Protocols

Computational methods are indispensable for quantifying electronic effects that are inferred from experiments.

NBO analysis is a powerful method to translate the complex results of a quantum chemical calculation into intuitive chemical concepts like bonds, lone pairs, and donor-acceptor interactions.

Objective: To quantify hyperconjugative and steric interactions in a functionalized cyclopropane.

Methodology:

-

Geometry Optimization: Perform a geometry optimization and frequency calculation on the molecule of interest using Density Functional Theory (DFT), typically with a functional like B3LYP and a basis set such as 6-31+G(d,p). Confirm that the optimized structure is a true minimum (zero imaginary frequencies).

-

NBO Calculation: Using the optimized geometry, perform a single-point energy calculation with the NBO analysis keyword (e.g., pop=nbo in Gaussian).

-

Analyze Second-Order Perturbation Theory Output: The key output is the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis." This table lists all possible donor-acceptor (filled orbital to empty orbital) interactions.

-

Identify Key Interactions: Look for interactions involving the cyclopropane ring and the substituent. For a gem-difluoro cyclopropane, a key stabilizing interaction would be listed as LP (2) Fx -> BD* (1) C-Fy, where LP is a fluorine lone pair and BD* is the C-F antibonding orbital. The associated energy, E(2), quantifies the strength of this hyperconjugative interaction.

-

Examine Steric Effects: NBO analysis can also quantify steric repulsion through the analysis of Lewis and non-Lewis orbital occupancies, providing a complete electronic picture.

Applications in Drug Discovery

The unique electronic properties of the cyclopropyl group make it a "privileged" scaffold in medicinal chemistry.[16][17] Over the past decade, 18 new chemical entities containing a cyclopropyl group were approved by the FDA.[16]

-

Metabolic Stability: The C-H bonds of cyclopropane have high s-character, making them shorter and stronger than those in standard aliphatic chains.[5][18] This increased bond dissociation energy renders them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can improve a drug's half-life.[4][18]

-

Bioisosterism: The cyclopropyl group is often used as a rigid bioisostere for a gem-dimethyl group or a vinyl group.[16] Its electronic properties, being intermediate between an alkane and an alkene, allow it to mimic the electronics of a double bond while providing a more metabolically robust and conformationally locked structure.[3]

-

Potency and Selectivity: The rigid framework of the cyclopropane ring reduces the entropic penalty of binding to a protein target.[5][17] By functionalizing the ring, chemists can precisely orient substituents to optimize interactions with the target protein, thereby enhancing potency and selectivity. The electronic nature of the substituents can be tuned to modulate pKa or engage in specific hydrogen bonding or dipole interactions.[5][19]

-

Reactivity as a Pharmacophore: In some cases, the inherent strain of the ring is exploited. Donor-acceptor substituted cyclopropanes can act as electrophiles, reacting with nucleophilic residues in a target enzyme in a controlled ring-opening reaction, leading to covalent inhibition.[20][21][22]

Conclusion

The are a rich and complex field, governed by a delicate balance of ring strain, hybridization, inductive effects, and conjugative interactions. A thorough understanding of the underlying bonding models—Coulson-Moffitt and Walsh—provides the foundation for predicting and interpreting the effects of substituents. By leveraging a combination of advanced spectroscopic techniques and robust computational protocols, researchers can precisely characterize these electronic features. This detailed knowledge empowers medicinal chemists to rationally design next-generation therapeutics, using the cyclopropane scaffold to enhance metabolic stability, improve potency, and solve complex drug development challenges.

References

-

Rademacher, P. (2003). Photoelectron Spectra of Cyclopropane and Cyclopropene Compounds. Chemical Reviews, 103(4), 933-976. [Link]

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Rademacher, P. (2003). Photoelectron Spectra of Cyclopropane and Cyclopropene Compounds. Chemical Reviews. [Link]

-

Singh, U. P., & Patwardhan, A. V. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

ResearchGate. (n.d.). Proposed bonding models for cyclopropane. a) The bonding model of Walsh... [Diagram]. ResearchGate. [Link]

-

Singh, U. P., & Patwardhan, A. V. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF on ResearchGate. [Link]

-

Morris, T. H., & Jones, G. A. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. [Link]

-

Allen, F. H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. Acta Crystallographica Section B. [Link]

-

Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. ResearchGate. [Link]

-

University of Wisconsin-Platteville. (n.d.). Walsh Cyclopropane Molecular Orbitals. Chem LibreTexts. [Link]

-

Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. PubMed. [Link]

-

de la Torre, M. G., et al. (2019). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal. [Link]

-

Wikipedia. (n.d.). Cyclopropane. Wikipedia. [Link]

-

Martins, J. P., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

-

Chemistry Learner. (n.d.). Coulson and Moffitt's Modification, Sachse Mohr's Theory (Theory of Strainless Rings). Chemistry Learner. [Link]

-

Martins, J. P., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PubMed Central. [Link]

-

Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

-

Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

Sources

- 1. Cyclopropane - Wikipedia [en.wikipedia.org]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 7. Coulson and Moffitt’s Modification, Sachse Mohr’s Theory (Theory of Strainless Rings) | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 15. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scientificupdate.com [scientificupdate.com]

- 17. researchgate.net [researchgate.net]

- 18. hyphadiscovery.com [hyphadiscovery.com]

- 19. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropyl Fragment: A Small Ring with a Big Impact in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The cyclopropyl ring, a seemingly simple three-membered carbocycle, has emerged as a powerhouse in modern medicinal chemistry. Its unique structural and electronic properties offer a versatile toolkit for addressing common challenges in drug discovery, including potency, selectivity, and metabolic stability.[1][2][3] Over the past decade alone, 18 new chemical entities containing a cyclopropyl group have been approved by the FDA, a testament to its proven value in developing successful therapeutics.[1] This guide provides a comprehensive overview of the core principles behind the strategic use of the cyclopropyl fragment, explores its multifaceted roles through case studies, and provides actionable experimental protocols for its evaluation.

Chapter 1: The Unique Physicochemical Nature of the Cyclopropyl Ring

The potent effects of the cyclopropyl group stem from its distinct electronic and conformational characteristics, which differ significantly from acyclic alkyl groups.[2][3][4]

-

Electronic Properties: The carbon-carbon bonds within the cyclopropane ring exhibit significant strain due to their compressed 60° bond angles.[5] To alleviate this strain, the C-C bonds utilize orbitals with higher p-character, often described by the Walsh or Coulson-Moffitt bonding models.[5] This results in shorter, stronger C-C and C-H bonds and gives the C-C bonds partial π-character.[2][4] Consequently, the cyclopropyl group can act as a weak π-donating system, capable of engaging in hyperconjugation, while also being inductively electron-withdrawing. This duality allows it to modulate the pKa of adjacent functional groups and influence interactions with biological targets.[3][4]

-

Conformational Rigidity: Unlike its flexible acyclic counterparts (e.g., isopropyl), the cyclopropyl ring is a rigid, planar structure.[1][6] When incorporated into a larger molecule, it significantly restricts the conformational freedom of the parent structure. This pre-organization can be highly advantageous, reducing the entropic penalty upon binding to a target protein and locking the molecule into a bioactive conformation.[3][4]

| Property Comparison | Isopropyl Group | Cyclopropyl Group |

| Hybridization (approx.) | sp³ | sp² (C-H), sp⁵ (C-C) |

| C-C Bond Length | ~1.54 Å | ~1.51 Å[2][4] |

| Flexibility | High (rotatable bonds) | Rigid, Planar[7] |

| Electronic Nature | Electron-donating | Inductively withdrawing, π-donating[4] |

Chapter 2: Strategic Applications in Drug Design

Medicinal chemists leverage the unique properties of the cyclopropyl group to overcome numerous drug discovery hurdles.

Conformational Constraint for Potency Enhancement

By locking rotatable bonds, the cyclopropyl group can orient substituents in a precise spatial arrangement that is optimal for target binding. This "bioactive conformation" hypothesis is a cornerstone of rational drug design. Reducing the number of accessible low-energy conformations minimizes the entropic cost of binding, which can translate directly into a significant increase in binding affinity and potency.[3][4]

Metabolic Shielding and Modulation

One of the most powerful applications of the cyclopropyl group is to enhance metabolic stability.[2][4][8]

-

Blocking Metabolic "Soft Spots": The C-H bonds on a cyclopropyl ring are stronger and less susceptible to oxidation by Cytochrome P450 (CYP) enzymes compared to those in typical aliphatic chains.[1][8] Strategically placing a cyclopropyl group can shield a metabolically labile position on a drug candidate, preventing or slowing its breakdown and thereby increasing its half-life and exposure.[8] For instance, it is often used as a metabolically robust isostere for gem-dimethyl or isopropyl groups, which are prone to hydroxylation.[9]

-

Diverting Metabolic Pathways: In the case of the statin drug Pitavastatin, a cyclopropyl group was introduced to divert metabolism away from the major drug-metabolizing enzyme CYP3A4, thus reducing the potential for drug-drug interactions.[8]

Bioisosterism

The cyclopropyl group is a versatile bioisostere, serving as a replacement for various functional groups to improve a molecule's properties while retaining its biological activity.[7]

-

Alkene and Phenyl Isostere: Due to its partial π-character, the cyclopropyl ring can mimic the electronics of a double bond or a phenyl ring, often with improved metabolic stability and three-dimensional character.[1][7][10]

-

Carbonyl and gem-Dimethyl Isostere: Spatially, a cyclopropyl ring can occupy a similar volume to a gem-dimethyl group, but with greater metabolic stability.[9] It can also replace a carbonyl group, maintaining the geometry of the substituents while altering the electronics and polarity of the local environment.

Modulation of Physicochemical Properties

The introduction of a cyclopropyl group can fine-tune a molecule's properties:

-

Lipophilicity: As a small, rigid hydrocarbon, it generally increases lipophilicity (logP), which can enhance membrane permeability.[2][11] However, its impact is nuanced and context-dependent.

-

Aqueous Solubility: While increasing logP, the rigidity of the cyclopropyl group can disrupt crystal packing, sometimes leading to improved aqueous solubility compared to more linear alkyl groups.

-

pKa: The inductive electron-withdrawing effect of the cyclopropyl ring can decrease the pKa of adjacent amines, reducing their basicity. This can be crucial for optimizing oral absorption and reducing off-target effects, such as hERG inhibition.[3][4][12]

Chapter 3: Case Studies: The Cyclopropyl Group in Action